2-benzyl-3-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
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Overview
Description
3-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYL]-2-BENZYL-3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE 1,1-DIOXIDE is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYL]-2-BENZYL-3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE 1,1-DIOXIDE typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2-allylphenol, undergoes nitration to introduce a nitro group.
Selective Bromination: The nitrated compound is then selectively brominated to introduce a bromine atom at the desired position.
Allylation: The brominated compound is subjected to allylation to introduce the allyloxy group.
Reduction: Finally, the nitro group is reduced to form the desired benzothiadiazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYL]-2-BENZYL-3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE 1,1-DIOXIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYL]-2-BENZYL-3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE 1,1-DIOXIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial and anticancer properties.
Agriculture: The compound is explored for its use as a plant defense activator, enhancing resistance against various pathogens.
Material Science: It is investigated for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYL]-2-BENZYL-3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE 1,1-DIOXIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes.
Pathways Involved: It modulates signaling pathways such as the salicylic acid pathway in plants, leading to enhanced defense responses.
Comparison with Similar Compounds
Similar Compounds
Probenazole (PBZ): A similar compound known for its plant defense activation properties.
Benzo (1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH): Another compound with similar biological activities.
Properties
Molecular Formula |
C24H23BrN2O4S |
---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
2-benzyl-3-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C24H23BrN2O4S/c1-3-13-31-23-19(25)14-18(15-21(23)30-2)24-26-20-11-7-8-12-22(20)32(28,29)27(24)16-17-9-5-4-6-10-17/h3-12,14-15,24,26H,1,13,16H2,2H3 |
InChI Key |
IQGOVZQTFCJINF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2NC3=CC=CC=C3S(=O)(=O)N2CC4=CC=CC=C4)Br)OCC=C |
Origin of Product |
United States |
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